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molecular formula C7H6N2O B3156054 5-formyl-1-methyl-1H-pyrrole-2-carbonitrile CAS No. 81698-03-5

5-formyl-1-methyl-1H-pyrrole-2-carbonitrile

Cat. No. B3156054
M. Wt: 134.14 g/mol
InChI Key: OWIWSQGGONTSKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06740647B1

Procedure details

Diisopropylamine (17.5 ml, 124.38 mmol) was introduced into THF (100 ml) under nitrogen. N-Butyllithium solution in hexane (15% strength, 75.9 ml, 124.38 mmol) was added dropwise at −78° C. The mixture was subsequently stirred for 45 minutes at −20° C. and then cooled again to −78° C. At this temperature, a solution of 1-methylpyrrole-2-carbonitrile (12 g, 113.07 mmol) in THF (50 ml) was added dropwise. After stirring for 45 minutes at −78° C., DMF (43.9 ml, 546.46 mmol) was added dropwise, and the mixture was stirred at this temperature for a further 2 hours. After addition of citric acid monohydrate (20.56 g), the mixture was warmed to room temperature, and water (112 ml) was added. The THF was removed in a rotary evaporator, and the aqueous phase was saturated with sodium chloride and extracted with diethyl ether (3×200 ml). The combined organic phases were washed with saturated sodium chloride solution and dried over sodium sulfate. The solvent was removed in a rotary evaporator and the crude product was purified by means of flash chromatography (silica gel, dichloromethane). Yield: 8.25 g (54%).
Quantity
17.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
75.9 mL
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
43.9 mL
Type
reactant
Reaction Step Four
Quantity
20.56 g
Type
reactant
Reaction Step Five
Name
Quantity
112 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Li+].CCC[CH2-].CCCCCC.[CH3:19][N:20]1[CH:24]=[CH:23][CH:22]=[C:21]1[C:25]#[N:26].CN([CH:30]=[O:31])C.O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C1COCC1.O>[C:25]([C:21]1[N:20]([CH3:19])[C:24]([CH:30]=[O:31])=[CH:23][CH:22]=1)#[N:26] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
17.5 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CCC[CH2-]
Name
Quantity
75.9 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
12 g
Type
reactant
Smiles
CN1C(=CC=C1)C#N
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
43.9 mL
Type
reactant
Smiles
CN(C)C=O
Step Five
Name
Quantity
20.56 g
Type
reactant
Smiles
O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Six
Name
Quantity
112 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The mixture was subsequently stirred for 45 minutes at −20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled again to −78° C
STIRRING
Type
STIRRING
Details
After stirring for 45 minutes at −78° C.
Duration
45 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at this temperature for a further 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
The THF was removed in a rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×200 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the crude product was purified by means of flash chromatography (silica gel, dichloromethane)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
C(#N)C1=CC=C(N1C)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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